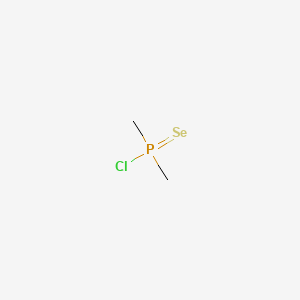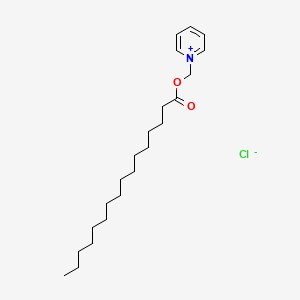![molecular formula C19H32Se B14591632 [(Tridecan-7-yl)selanyl]benzene CAS No. 61539-99-9](/img/structure/B14591632.png)
[(Tridecan-7-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Tridecan-7-yl)selanyl]benzene is an organic compound with the molecular formula C19H32Se. It consists of a benzene ring substituted with a selanyl group (Se) attached to a tridecanyl chain at the 7th carbon. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics with the presence of selenium, a relatively rare element in organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Tridecan-7-yl)selanyl]benzene typically involves the reaction of tridecane with a selenium source in the presence of a catalyst. One common method is the nucleophilic substitution reaction where tridecane is reacted with selenium chloride (SeCl2) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
[(Tridecan-7-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[(Tridecan-7-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Industry: Used in the development of materials with unique properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of [(Tridecan-7-yl)selanyl]benzene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(Tridecan-7-yl)thio]benzene: Similar structure but with sulfur instead of selenium.
[(Tridecan-7-yl)oxy]benzene: Similar structure but with oxygen instead of selenium.
[(Tridecan-7-yl)amino]benzene: Similar structure but with nitrogen instead of selenium.
Uniqueness
[(Tridecan-7-yl)selanyl]benzene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and industrial applications .
Propriétés
Numéro CAS |
61539-99-9 |
|---|---|
Formule moléculaire |
C19H32Se |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
tridecan-7-ylselanylbenzene |
InChI |
InChI=1S/C19H32Se/c1-3-5-7-10-14-18(15-11-8-6-4-2)20-19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3 |
Clé InChI |
REPZYBZQYVPLFE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


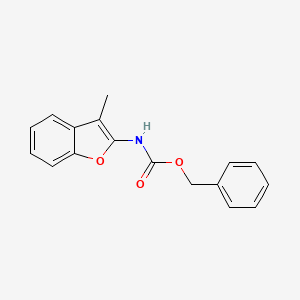
![[(Trifluoromethyl)sulfanyl]methanesulfinyl bromide](/img/structure/B14591558.png)
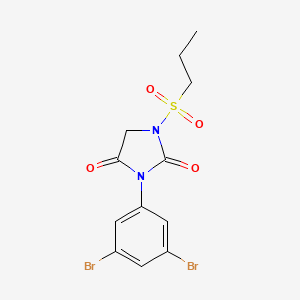
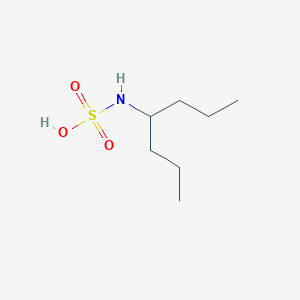
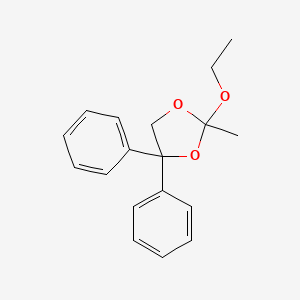
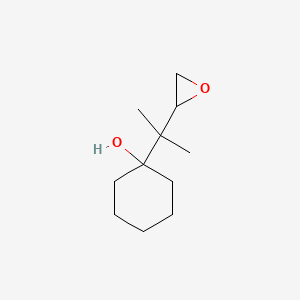
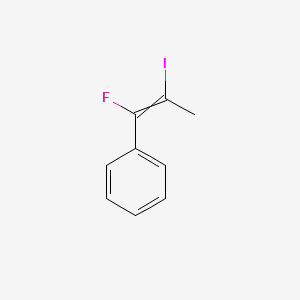
![Sodium bicyclo[4.3.1]deca-2,4,6,8-tetraen-1-ide](/img/structure/B14591595.png)
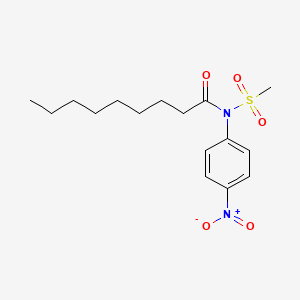
![2-(4-Iodophenyl)-2-azaspiro[4.4]nonane](/img/structure/B14591613.png)
![{[(1-Phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14591616.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
